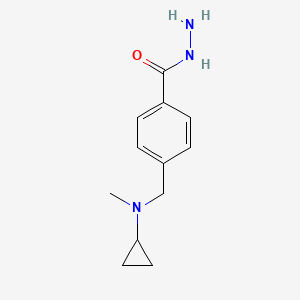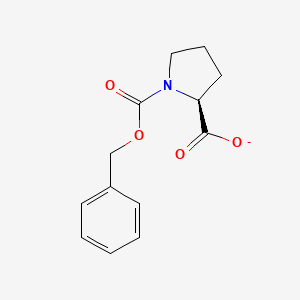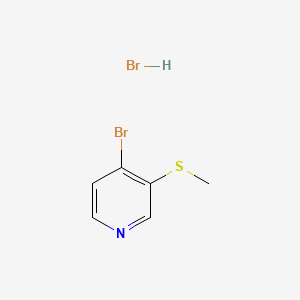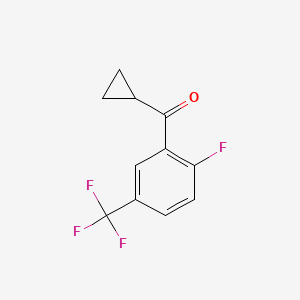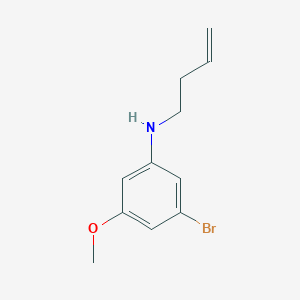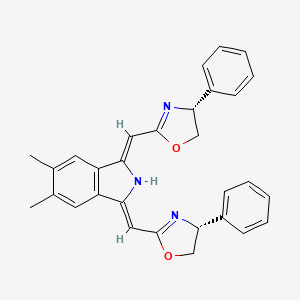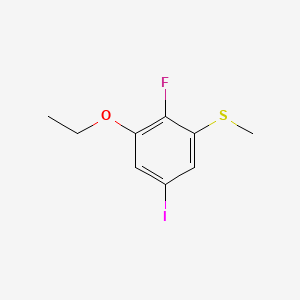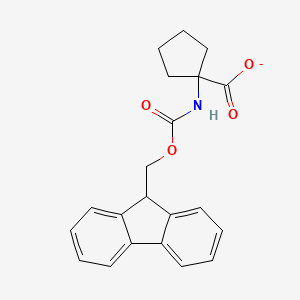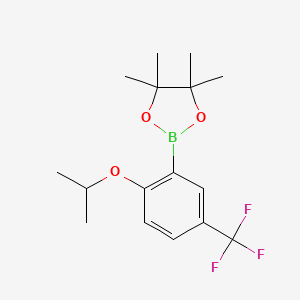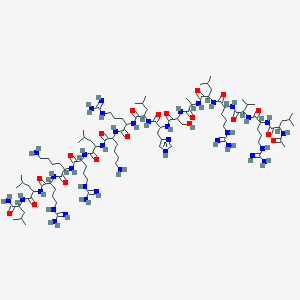
Lrvrlashlrklrkrll
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COG133 is a synthetic peptide derived from the apolipoprotein E (ApoE) protein. It is known for its neuroprotective and anti-inflammatory properties. The peptide sequence of COG133 is LRVRLASHLRKLRKRLL, and it mimics the receptor-binding region of ApoE. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as multiple sclerosis and Alzheimer’s disease .
Preparation Methods
COG133 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
COG133 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be used to reverse oxidation or to reduce disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with potentially different biological activities. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). .
Scientific Research Applications
COG133 has a wide range of scientific research applications:
Cancer Research: COG133 has been studied for its potential to mitigate the side effects of chemotherapy, such as intestinal mucositis induced by 5-fluorouracil.
Immunology: The peptide has anti-inflammatory properties, making it a candidate for research in various inflammatory diseases.
Neuroprotection: It acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors, providing neuroprotective effects in models of brain injury.
Mechanism of Action
COG133 exerts its effects primarily through its interaction with the low-density lipoprotein receptor-related protein (LRP). By mimicking the receptor-binding region of ApoE, COG133 can inhibit the function of the NMDA receptor channel and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This results in decreased inflammation and neuroprotection .
Comparison with Similar Compounds
COG133 is often compared with other ApoE mimetic peptides, such as ApoE23. Both peptides share similar sequences and functions but differ in their specific amino acid compositions and biological activities. For instance, while both peptides exhibit anti-inflammatory properties, COG133 has been shown to have a more pronounced effect on reducing neuroinflammation and protecting against neuronal damage .
Similar Compounds
ApoE23: Another ApoE mimetic peptide with similar anti-inflammatory properties.
Angiopep-2: A peptide used for targeting the brain, often compared with COG133 for its ability to cross the blood-brain barrier.
COG133 stands out due to its specific sequence and potent neuroprotective effects, making it a valuable compound in neurological research.
Properties
Molecular Formula |
C97H181N37O19 |
|---|---|
Molecular Weight |
2169.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C97H181N37O19/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116) |
InChI Key |
QTWXJKVJIKDSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
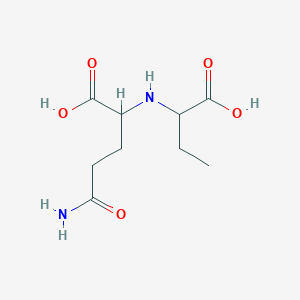
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
